REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:19])=[CH:5][CH:6]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[C:7]=1[C:8]([O:10][CH3:11])=[O:9]>C(O)(=O)C.[O-2].[Cr+6].[O-2].[O-2]>[CH3:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH:5]=[C:4]([CH3:19])[N:3]=1 |f:2.3.4.5|
|
Name
|
crude product
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=CC(C1C(=O)OC)C1=CC=C(C=C1)F)C
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed on the rotary evaporator, ethyl acetate/petroleum ether 1:1
|
Type
|
ADDITION
|
Details
|
is added to the residue and undissolved material
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed over 500 g of silica gel
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=C1C(=O)OC)C1=CC=C(C=C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |